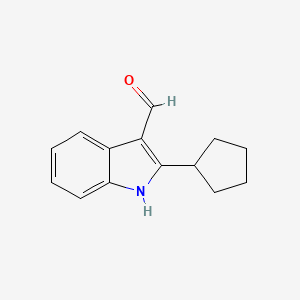
2-cyclopentyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclopentyl group attached to the indole ring, which is further functionalized with a carbaldehyde group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone under acidic conditions to form the indole ring. The resulting indole derivative can then be oxidized to introduce the carbaldehyde group at the 3-position .
Another method involves the use of multicomponent reactions, which are efficient and sustainable strategies for synthesizing complex molecules. For instance, a one-step protocol using a [4+2] cycloaddition/dehydration/oxidative aromatization cascade can be employed to prepare indole derivatives under greener reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis remains a popular choice due to its simplicity and scalability. Additionally, advancements in catalytic methods and green chemistry principles are increasingly being applied to improve the efficiency and environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-cyclopentyl-1H-indole-3-carboxylic acid.
Reduction: 2-cyclopentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For instance, indole derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The carbaldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indole-3-carbaldehyde: Lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.
2-methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a cyclopentyl group, which may affect its reactivity and biological properties.
2-phenyl-1H-indole-3-carbaldehyde: Features a phenyl group, which can significantly alter its chemical and biological behavior compared to the cyclopentyl group
Uniqueness
The presence of the cyclopentyl group in 2-cyclopentyl-1H-indole-3-carbaldehyde imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This structural feature can enhance its hydrophobicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLWGDYSIBBQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
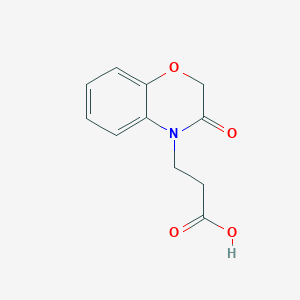
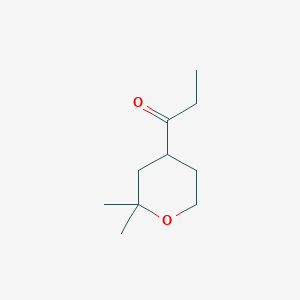
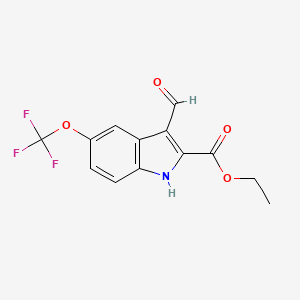
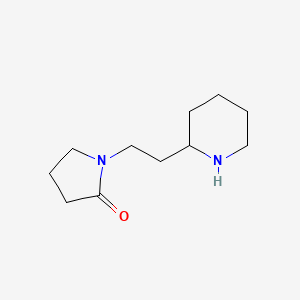

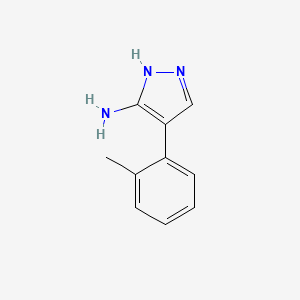
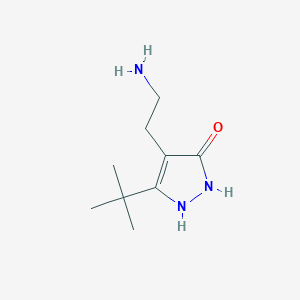

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)


![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
